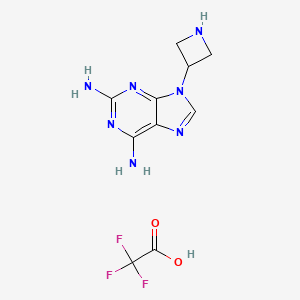

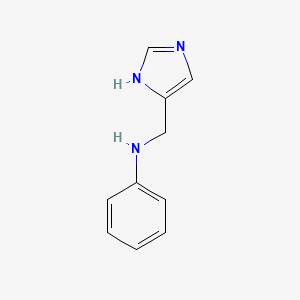

N-(1H-imidazol-4-ylmethyl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(1H-imidazol-4-ylmethyl)aniline” is a compound with the molecular formula C10H11N3. It is also known by other names such as 4-imidazol-1-ylmethylphenylamine and 4-1h-imidazol-1-ylmethyl aniline . This compound is a key component in the synthesis of various functional molecules .

Synthesis Analysis

The synthesis of imidazoles, including “this compound”, has seen significant advances in recent years . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring . The bonds constructed during the formation of the imidazole are a key focus of these methodologies .Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered imidazole ring attached to an aniline group . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .Chemical Reactions Analysis

Imidazole compounds, including “this compound”, are key components to functional molecules that are used in a variety of everyday applications . They are known for their broad range of chemical and biological properties .Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 173.22 g/mol . More detailed physical and chemical properties are not available in the retrieved sources.科学的研究の応用

Chemosensors for Metal Ions

N-(1H-imidazol-4-ylmethyl)aniline derivatives have been explored as efficient chemosensors for metal ions. For instance, anthracene and pyrene-bearing imidazole derivatives demonstrated high selectivity and sensitivity towards aluminum ions in aqueous solutions. These compounds, such as N-(anthracen-9-ylmethylene)-2-(1H-benzo[d]imidazol-2-yl)aniline, have potential applications in imaging intracellular aluminum ions in living cells using confocal fluorescence microscopy (Shree et al., 2019).

Catalysis in Polymerization Reactions

Compounds like N-(1H-benzimidazol-2-ylmethyl)aniline have been used to form complexes with zinc and copper carboxylates. These complexes showed potential in catalyzing the polymerization of ϵ-caprolactone, following a coordination–insertion pathway. Such catalysts offer a method for synthesizing polymers with potential applications in various industries (Attandoh et al., 2014).

Anti-Angiogenic Properties

Some imidazole derivatives have been synthesized and evaluated for their anti-angiogenic properties. For example, 4-[(N-imidazol-2-ylmethyl)anilino]pyranopyridine analogues showed promising results in inhibiting angiogenesis, a process critical in tumor growth and metastasis. These compounds may be further optimized for the development of new anti-angiogenic agents (Lee et al., 2005).

Antioxidant Activity

Imidazole-based compounds, such as bis(N-allylbenzimidazol-2-ylmethyl)aniline, have been synthesized and their antioxidant activities studied. These compounds, in their complex form with metals like manganese and copper, exhibited significant radical scavenging activity, which could be useful in various biomedical applications (Wu et al., 2015).

Molecular Probes for Metal Ions

Imidazole derivatives have been used to develop probes for detecting metal ions. For example, tetrasubstituted imidazole-based probes demonstrated selective and sensitive detection of Fe3+ ions in aqueous solutions. These probes can change color and exhibit fluorescence quenching upon binding with Fe3+ ions, indicating potential use in environmental monitoring and bioanalysis (Yanpeng et al., 2019).

Safety and Hazards

将来の方向性

The future directions for “N-(1H-imidazol-4-ylmethyl)aniline” and other imidazole compounds involve the development of new drugs to overcome problems in drug therapy . The broad range of chemical and biological properties of imidazole compounds makes them an important synthon in the development of new drugs .

作用機序

Target of Action

N-(1H-imidazol-4-ylmethyl)aniline is a compound that contains an imidazole ring, which is a key component in many functional molecules used in a variety of applications . .

Mode of Action

Imidazole derivatives are known to interact with a variety of targets, leading to diverse biological effects . The specific interactions of this compound with its targets would depend on the specific context and application.

Biochemical Pathways

Imidazole derivatives are known to be involved in a wide range of applications, from pharmaceuticals and agrochemicals to functional materials and catalysis . The impact on biochemical pathways would therefore be highly context-dependent.

特性

IUPAC Name |

N-(1H-imidazol-5-ylmethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-2-4-9(5-3-1)12-7-10-6-11-8-13-10/h1-6,8,12H,7H2,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUZUSOIPPYQZQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=CN=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2394043.png)

![methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2394044.png)

![2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2394046.png)

![7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2394051.png)

![1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)azetidine-3-carboxylic acid](/img/structure/B2394056.png)

![1-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3-methylphenyl)ethan-1-one](/img/structure/B2394062.png)

![N-(3-(dimethylamino)propyl)-1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2394064.png)